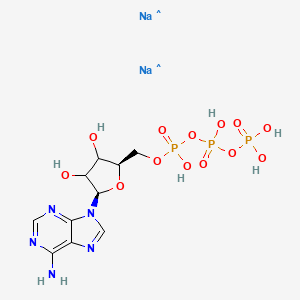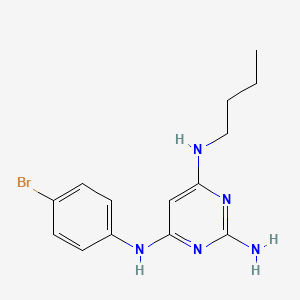
Phosphonic acid, (2,2-dichloro-1-methoxyethenyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “NIOSH/SZ9055000” is a chemical listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping to ensure the safety and health of workers exposed to these substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation methods for “NIOSH/SZ9055000” involve specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes a collection of sampling and analytical methods for workplace exposure monitoring . The manual provides comprehensive instructions for sampler preparation, standardization of stock solutions, and quality control measures .
Industrial Production Methods: Industrial production methods for “NIOSH/SZ9055000” are designed to ensure the safe and efficient synthesis of the compound. These methods are evaluated based on established protocols and performance criteria, ensuring that the compound meets the necessary safety and quality standards .
Análisis De Reacciones Químicas
Types of Reactions: “NIOSH/SZ9055000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur are detailed in the NIOSH Pocket Guide to Chemical Hazards .
Common Reagents and Conditions: Common reagents and conditions used in the reactions involving “NIOSH/SZ9055000” include various oxidizing and reducing agents, as well as specific catalysts and solvents. The guide provides detailed information on the reagents and conditions required for these reactions .
Major Products Formed: The major products formed from the reactions involving “NIOSH/SZ9055000” depend on the specific reaction conditions and reagents used. The guide provides information on the expected products and their properties .
Aplicaciones Científicas De Investigación
“NIOSH/SZ9055000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. The compound is studied for its potential to control or eliminate exposures to hazardous materials, as well as its applications in advanced manufacturing and materials .
Mecanismo De Acción
The mechanism of action of “NIOSH/SZ9055000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to “NIOSH/SZ9055000” include various natural product-like compounds and volatile organic compounds. These compounds share similar structural features and chemical properties, making them useful for comparison and study .
Uniqueness: “NIOSH/SZ9055000” is unique in its specific chemical structure and properties, which distinguish it from other similar compounds. The compound’s unique features make it valuable for specific applications and research studies .
Propiedades
Número CAS |
83073-80-7 |
|---|---|
Fórmula molecular |
C5H9Cl2O4P |
Peso molecular |
235.00 g/mol |
Nombre IUPAC |
1,1-dichloro-2-dimethoxyphosphoryl-2-methoxyethene |
InChI |
InChI=1S/C5H9Cl2O4P/c1-9-5(4(6)7)12(8,10-2)11-3/h1-3H3 |
Clave InChI |
AGXXRMRTKRLLNZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=C(Cl)Cl)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)









![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
